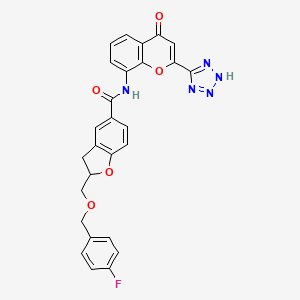
2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” is a complex organic compound that features multiple functional groups, including a benzofuran ring, a chromenone moiety, and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” typically involves multi-step organic synthesis. The process may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chromenone Moiety: This step might involve the use of chromenone derivatives and coupling reactions.
Attachment of the Tetrazole Ring: Tetrazole rings are often introduced through cycloaddition reactions involving azides and nitriles.
Final Coupling and Functionalization: The final steps would involve coupling the various fragments together and introducing the fluorobenzyl group through etherification reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.
Analyse Des Réactions Chimiques
Types of Reactions
“2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at specific sites, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and chromenone rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its complex structure and functional groups.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of “2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Biological Pathways: Affecting cellular processes.
Inducing or Inhibiting Specific Reactions: Through its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures.
Chromenone Derivatives: Molecules containing the chromenone moiety.
Tetrazole-Containing Compounds: Other compounds with tetrazole rings.
Uniqueness
The uniqueness of “2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” lies in its combination of these diverse functional groups, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C27H20FN5O5 |
|---|---|
Poids moléculaire |
513.5 g/mol |
Nom IUPAC |
2-[(4-fluorophenyl)methoxymethyl]-N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-2,3-dihydro-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C27H20FN5O5/c28-18-7-4-15(5-8-18)13-36-14-19-11-17-10-16(6-9-23(17)37-19)27(35)29-21-3-1-2-20-22(34)12-24(38-25(20)21)26-30-32-33-31-26/h1-10,12,19H,11,13-14H2,(H,29,35)(H,30,31,32,33) |
Clé InChI |
LJJHEYJRUPPUTP-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C1C=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5)COCC6=CC=C(C=C6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


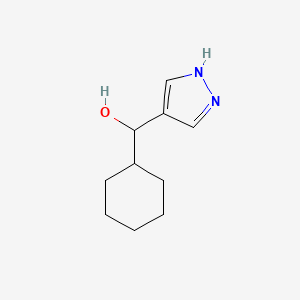
![{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13061549.png)
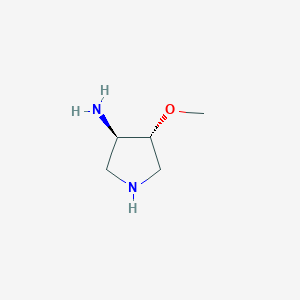

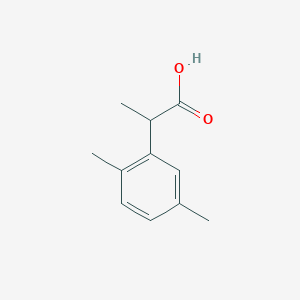
![[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B13061577.png)
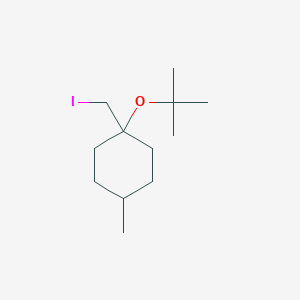
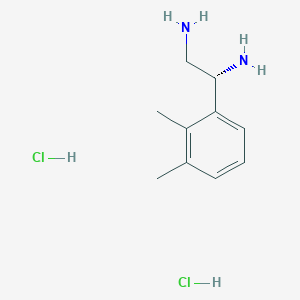

![tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13061595.png)
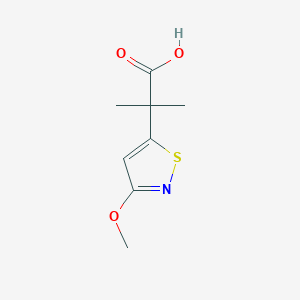
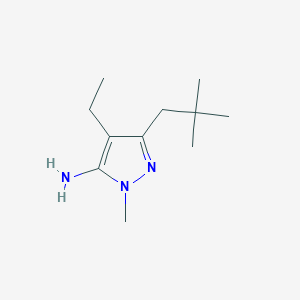
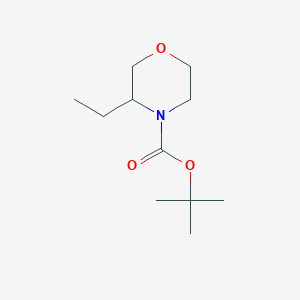
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)
